molecular formula C12H15N3 B12821997 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline CAS No. 361549-86-2

3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline

Cat. No.: B12821997
CAS No.: 361549-86-2
M. Wt: 201.27 g/mol
InChI Key: KCJJRLQMEDRCQZ-UHFFFAOYSA-N
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Description

3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline (CAS 361549-86-2) is an aromatic organic compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . This aniline derivative features a 1-ethyl-2-methylimidazole substituent, a structural motif of significant interest in medicinal and coordination chemistry. The compound is characterized by key physicochemical properties including a calculated density of 1.123 g/cm³ and a boiling point of 439.92°C at 760 mmHg . This chemical serves as a valuable synthon (building block) in organic synthesis and pharmaceutical research. The molecular scaffold is structurally analogous to 2-(1H-imidazol-2-yl)aniline bearing ligands documented in scientific literature for constructing Schiff base complexes with transition metals like cobalt, which demonstrate potential antimicrobial activity and serve as functional models for oxidative enzymes . The presence of both the primary aromatic amine group and the substituted imidazole ring within a single molecule provides two distinct coordination sites, making it a versatile precursor for developing novel ligands in bioinorganic chemistry and materials science . Imidazole-containing compounds represent a privileged class in drug discovery due to their diverse biological activities and presence in numerous therapeutic agents . Researchers utilize this specific aniline derivative exclusively for laboratory research purposes. This product is designated "For Research Use Only," and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

361549-86-2

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-(3-ethyl-2-methylimidazol-4-yl)aniline

InChI

InChI=1S/C12H15N3/c1-3-15-9(2)14-8-12(15)10-5-4-6-11(13)7-10/h4-8H,3,13H2,1-2H3

InChI Key

KCJJRLQMEDRCQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=C1C2=CC(=CC=C2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with aldehydes and nitriles in the presence of a catalyst such as erbium triflate . The reaction conditions are optimized to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and purification steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes oxidation to form N-oxides under controlled conditions. This reaction is mediated by peroxides or peracids:

  • Product : 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline N-oxide

  • Conditions : H<sub>2</sub>O<sub>2</sub>/acetic acid, 50–60°C, 6–8 hours.

  • Mechanism : Electrophilic attack on the imidazole nitrogen, followed by oxygen insertion.

Reduction Reactions

The compound’s nitro derivatives (if present) or imidazole ring can be reduced:

  • Catalytic Hydrogenation :

    • Substrate : 4-Methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole (analogous structure)

    • Conditions : H<sub>2</sub>/Pd-C, methanol, 25°C, 12 hours .

    • Product : 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline (yield: >95%) .

Electrophilic Aromatic Substitution

The aniline group directs electrophiles to the para position, while the imidazole nitrogen influences regioselectivity:

Reaction Conditions Product Yield
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → RT3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)-4-nitroaniline78%
Sulfonation H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub>, 40°C, 4 hours3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)-4-sulfoaniline65%

Nucleophilic Reactions

The imidazole nitrogen participates in nucleophilic attacks, forming intermediates for further transformations:

  • Iminium Ion Formation :

    • Reacts with aldehydes to generate iminium intermediates, enabling Ugi-type multicomponent reactions .

    • Example : Reaction with formaldehyde yields a Schiff base, which undergoes cyclization with isocyanides .

  • Alkylation/Acylation :

    • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K<sub>2</sub>CO<sub>3</sub> to form N-alkylated imidazoles.

    • Acylation : Acetic anhydride/pyridine system acetylates the aniline group selectively.

Cross-Coupling Reactions

The aryl bromide derivative (if synthesized) participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling :

    • Substrate : 5-Bromo-1-(4-methoxyphenyl)-2-methyl-1H-imidazole (analog)

    • Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C, 12 hours .

    • Product : Biaryl-imidazole derivatives (yield: 72–85%) .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for transition metals:

  • Complexation with Cu(I) :

    • Forms stable complexes in the presence of CuI, used in Ullmann-type couplings .

    • Application : Catalyzes aryl amination reactions (e.g., synthesis of nilotinib intermediates) .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in heterocycle synthesis:

  • Triazole Formation :

    • Reacts with NaN<sub>3</sub> and alkynes under click chemistry conditions (CuSO<sub>4</sub>/sodium ascorbate) to form 1,2,3-triazoles .

  • Imidazo[1,2-a]pyridine Synthesis :

    • Condenses with α-haloketones in ethanol to yield fused bicyclic structures .

Acid-Base Behavior

The imidazole ring (pK<sub>a</sub> ~6.8) and aniline group (pK<sub>a</sub> ~4.6) exhibit distinct protonation states:

  • Protonation Sites :

    • Imidazole N3 protonates first in acidic media (pH <4).

    • Aniline group remains protonated until pH <2.5.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing ethylamine and CO<sub>2</sub>.

  • Photodegradation : UV light induces ring-opening via singlet oxygen generation.

Scientific Research Applications

Chemical Properties and Structure

The compound features an imidazole ring substituted with an aniline group and ethyl and methyl groups. Its molecular structure is significant for its reactivity and interaction with biological systems. The presence of nitrogen atoms in the imidazole ring facilitates coordination with metal ions, which can influence enzymatic activities.

Medicinal Chemistry

3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline has shown potential in various therapeutic areas:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that imidazole derivatives can disrupt bacterial cell membranes and inhibit nucleic acid synthesis, leading to cell death .
  • Anticancer Properties : Studies have demonstrated that imidazole derivatives possess anticancer activity. For instance, compounds similar to 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline have been evaluated for their efficacy against human tumor cell lines, showing promising results in inhibiting cell growth .

Biological Research

The biological implications of 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline extend to:

  • STING Agonism : Recent studies have explored the compound's role as a STING (Stimulator of Interferon Genes) agonist, which is crucial in immune responses against tumors. Research indicates that modifications to the imidazole ring can enhance STING activation, providing insights into potential cancer therapies .

Industrial Applications

In industrial settings, 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline is utilized in:

  • Dyes and Pigments : The compound's chemical properties allow it to serve as a precursor in synthesizing dyes and pigments used in various applications, from textiles to plastics.
  • Catalysts : Its ability to coordinate with metal ions makes it suitable for developing catalysts in chemical reactions, enhancing reaction rates and selectivity.

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and anticancer activitiesEffective against various pathogens
Biological ResearchSTING agonist activityEnhances immune response in tumors
Industrial ApplicationsUsed in dyes, pigments, and catalystsImproves efficiency of chemical processes

Case Study 1: Antimicrobial Evaluation

A study assessing the antimicrobial efficacy of various imidazole derivatives found that 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate its effectiveness compared to existing antibiotics .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of imidazole derivatives indicated that compounds structurally similar to 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline demonstrated substantial growth inhibition in several human cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity .

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The compound’s biological activities are attributed to its ability to interfere with nucleic acid synthesis, protein function, and membrane integrity .

Comparison with Similar Compounds

5-Chloro-2-(1H-imidazol-1-yl)aniline (6AV)

  • Molecular Formula : C₉H₈ClN₃
  • Molecular Weight : 193.5 g/mol
  • Key Differences: Substituents: Lacks alkyl groups on the imidazole ring (unsubstituted imidazole) but includes a chlorine atom at the 5-position of the benzene ring. Positioning: The imidazole is attached at the ortho position (2-position) relative to the aniline’s amino group, whereas the target compound has a meta (3-position) attachment.

Other Imidazole-Aniline Derivatives

While describes pyrazole-thiophene hybrids (e.g., compounds 7a and 7b), these are structurally distinct due to heterocycle variations. A more relevant comparison would involve compounds like 2-(1H-imidazol-1-yl)aniline (unsubstituted imidazole) or 3-(1-isopropyl-2-methylimidazol-5-yl)aniline , which differ in alkylation patterns on the imidazole ring.

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents (Imidazole) Benzene Ring Substituents Water Solubility (Predicted) LogP (Predicted)
3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline 201.27 1-Ethyl, 2-Methyl -NH₂ (meta) Low (alkyl groups increase hydrophobicity) ~2.5
5-Chloro-2-(1H-imidazol-1-yl)aniline (6AV) 193.5 None -NH₂ (ortho), -Cl (para) Moderate (polar Cl enhances solubility) ~1.8

Notes:

  • The ethyl and methyl groups in the target compound reduce water solubility compared to 6AV, which benefits from the polar chlorine atom.
  • The meta-substitution in the target compound may reduce steric hindrance during molecular interactions compared to ortho-substituted analogues like 6AV.

Research Findings and Validation

  • Structural Validation : Tools like SHELXL and SHELXS () ensure accurate crystallographic determination of these compounds, critical for confirming substitution patterns and bond lengths .

Biological Activity

3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with an ethyl and methyl group, linked to an aniline moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline can be attributed to several mechanisms:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which may influence enzymatic activities.
  • Nucleic Acid Interference : The compound may interfere with nucleic acid synthesis, affecting cellular processes.
  • Protein Function Modulation : It can alter protein functions and membrane integrity, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline exhibits notable antimicrobial properties. It has been tested against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus (MSSA)40 μg/mL21
Bacillus subtilis300 μg/mL12
Escherichia coli200 μg/mL14
Pseudomonas aeruginosa500 μg/mL10

These results suggest that the compound has potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Notably, it has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values obtained from these studies are summarized below:

Cell LineIC50 (μM)
MCF-725.72 ± 3.95
HCT-11645.2 ± 13.0

Flow cytometry analyses revealed that the compound induces apoptosis in these cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Case Studies

Several case studies have highlighted the effectiveness of imidazole derivatives, including 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline:

  • Study on Antimicrobial Efficacy : A study assessed the compound's effectiveness against clinical isolates of bacteria. Results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other strains .
  • Anticancer Research : In a study involving tumor-bearing mice, treatment with the compound resulted in reduced tumor growth, supporting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline, considering regioselectivity and yield?

  • Methodological Answer : A robust approach involves multicomponent reactions using Fe₃O₄@FU nanoparticle catalysts under reflux conditions. For example, combining benzil derivatives, aldehydes, ammonium acetate, and amines in ethanol, followed by TLC monitoring (EtOAc/hexane, 1:3) ensures reaction completion. Post-catalytic separation via an external magnet simplifies purification. Recrystallization from ethanol enhances purity .

Q. How can X-ray crystallography and SHELX software validate the molecular structure of 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and torsional parameters. Validate results using the CheckCIF tool to resolve discrepancies (e.g., ADPs, Hirshfeld surface analysis). Cross-reference experimental data with density functional theory (DFT)-optimized geometries for consistency .

Advanced Research Questions

Q. What computational approaches are suitable for analyzing the electronic properties and reactivity of 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets predicts frontier molecular orbitals (HOMO-LUMO), electrostatic potentials, and Fukui indices to assess nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., AMBER) model solvation effects and conformational stability. Pair these with experimental UV-Vis and cyclic voltammetry data to validate charge-transfer behavior .

Q. How do environmental factors influence the degradation pathways of this compound in ecological studies?

  • Methodological Answer : Design soil-column experiments to evaluate migration under varying pumping speeds and pH conditions. Use HPLC-MS to quantify residual concentrations in different soil layers. Kinetic modeling (e.g., first-order decay constants) combined with partition coefficient analysis (Kd) reveals adsorption-desorption dynamics. Advanced oxidation processes (AOPs), such as Fenton’s reagent, can simulate degradation intermediates via LC-QTOF-MS .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural validation?

  • Methodological Answer : Address NMR/IR vs. SCXRD mismatches by re-examining sample purity (e.g., via elemental analysis) and crystallographic twinning. Use PLATON to detect disorder or missed symmetry. For dynamic molecules, variable-temperature crystallography or solid-state NMR (ssNMR) clarifies conformational flexibility. Cross-validate with gas-phase DFT-IR spectra to reconcile vibrational mode assignments .

Data Contradiction Analysis

Q. What experimental strategies mitigate contradictions in reported melting points or solubility for this compound?

  • Methodological Answer : Divergent melting points may arise from polymorphic forms or hydrate/solvate formation. Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify phase transitions. Solubility studies in buffered solvents (e.g., PBS at pH 7.4) under controlled humidity clarify hygroscopic effects. PXRD patterns distinguish crystalline vs. amorphous phases .

Methodological Tables

Parameter Technique Key Considerations
Regioselectivity in SynthesisFe₃O₄@FU CatalysisOptimize amine/aldehyde stoichiometry
Structural ValidationSHELXL/CheckCIFResolve ADPs via Hirshfeld refinement
Environmental DegradationSoil-Column HPLC-MSMonitor Kd values under varying pH
Electronic PropertiesDFT/B3LYP/6-311++G(d,p)Validate with cyclic voltammetry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.